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Compound of Interest

Compound Name: Lankacyclinol A

Cat. No.: B1674469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lankacyclinol A, a member of the lankacidin family of antibiotics, presents a compelling

scaffold for the development of novel antimicrobial agents. These 17-membered macrocyclic

polyketides, produced by Streptomyces rochei, are known to inhibit bacterial protein synthesis.

Understanding the structure-activity relationship (SAR) of Lankacyclinol A and its analogs is

crucial for designing more potent and selective derivatives. This guide provides a comparative

analysis of available data on lankacidin analogs, focusing on their antimicrobial activity and

mechanism of action.

Antimicrobial Activity of Lankacidin Analogs
The antimicrobial potency of various synthetic seco- and iso-lankacidinols has been evaluated

against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory

concentration (MIC) values, which represent the lowest concentration of an antibiotic that

inhibits the visible growth of a microorganism, are summarized in the table below.[1]

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Lankacidin Analogs[1]
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From the data, it is evident that the seco- and iso-lankacidinol analogs tested exhibited no

significant antibacterial activity against the panel of common pathogens, with MIC values
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uniformly greater than 64 μg/mL.[1] In contrast, the parent macrocyclic compounds, Lankacidin

C and Lankacidinol, demonstrated potent activity, particularly against Gram-positive bacteria

such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2]

This suggests that the macrocyclic ring is essential for the antimicrobial activity of this class of

compounds.

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
Lankacidins exert their antimicrobial effect by inhibiting bacterial protein synthesis.[1][2] This is

achieved by binding to the bacterial ribosome. To investigate the mechanism of action of the

synthetic analogs, their ability to inhibit protein synthesis was assessed using an in vitro

translation (IVT) assay.

Table 2: In Vitro Translation Inhibition by Lankacidin Analogs[1]

Compound Concentration (μM) % Inhibition

iso-Lankacidinol (Natural

Product)
10 2 ± 1

(±)-4(R),5(S)-iso-Lankacidinol 10 9 ± 3

(±)-4(S),5(S)-iso-Lankacidinol 10 7 ± 2

(±)-4(R),5(R)-iso-Lankacidinol 10 11 ± 2

(±)-4(S),5(R)-iso-Lankacidinol 10 9 ± 1

Lankacidin C 10 98 ± 1

The results from the in vitro translation assay corroborate the MIC data. The iso-lankacidinol

analogs showed negligible inhibition of protein synthesis at a concentration of 10 μM.[1] In

stark contrast, Lankacidin C demonstrated almost complete inhibition (98%) at the same

concentration, confirming that the macrocyclic structure is critical for ribosome binding and

subsequent inhibition of protein synthesis.[1]
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The antimicrobial activity of the lankacidin analogs was determined using the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).

Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth

medium overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match a

0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The

suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted

Mueller-Hinton broth.

Preparation of Compound Dilutions: The test compounds were serially diluted in the broth to

achieve a range of concentrations.

Inoculation and Incubation: The diluted bacterial inoculum was added to each well of a

microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C

for 18-24 hours.

Determination of MIC: The MIC was determined as the lowest concentration of the

compound at which no visible bacterial growth was observed.

The ability of the lankacidin analogs to inhibit bacterial protein synthesis was evaluated using a

commercially available in vitro translation kit.

Reaction Setup: The IVT reactions were set up in a 96-well plate. Each reaction mixture

contained an E. coli S30 extract (containing ribosomes, tRNAs, aminoacyl-tRNA

synthetases, and other necessary factors for translation), a mixture of amino acids, an

energy source (ATP and GTP), and a DNA template encoding a reporter protein (e.g.,

luciferase or GFP).[3][4]

Addition of Inhibitors: The lankacidin analogs were added to the reaction mixtures at a final

concentration of 10 μM. A control reaction without any inhibitor was also included.

Incubation: The reaction plate was incubated at 37°C for a specified period (e.g., 1-2 hours)

to allow for protein synthesis.

Measurement of Protein Synthesis: The amount of reporter protein synthesized was

quantified by measuring the fluorescence (for GFP) or luminescence (for luciferase) signal.
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Calculation of Inhibition: The percentage of inhibition was calculated by comparing the signal

from the wells containing the inhibitors to the signal from the control well.

Visualizations

Analog Synthesis

Biological Evaluation

SAR Analysis

Lankacyclinol A Scaffold Modification of Macrocycle Generation of Analogs

Antimicrobial Activity (MIC)

Mechanism of Action (IVT)

Data Comparison Identify Key Structural Features Design Principles for New Analogs

Click to download full resolution via product page

Caption: Workflow for SAR studies of Lankacyclinol A analogs.
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Caption: Logical relationship of Lankacidin macrostructure to activity.

In conclusion, the available data strongly indicate that the macrocyclic core of the lankacidin

structure is indispensable for its antimicrobial activity and its ability to inhibit bacterial protein

synthesis. The seco- and iso-lankacidinol analogs, which lack this macrocyclic structure, are
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largely inactive. Future drug discovery efforts should therefore focus on modifications of the

intact macrocycle of Lankacyclinol A to enhance its potency, broaden its spectrum of activity,

and improve its pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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